molecular formula C19H36O4 B14736967 (1-Butoxy-1-oxopropan-2-yl) dodecanoate CAS No. 5420-45-1

(1-Butoxy-1-oxopropan-2-yl) dodecanoate

Cat. No.: B14736967
CAS No.: 5420-45-1
M. Wt: 328.5 g/mol
InChI Key: KPQUPLMSTJBRMC-UHFFFAOYSA-N
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Description

(1-Butoxy-1-oxopropan-2-yl) dodecanoate is a branched ester with a molecular formula of $ \text{C}{19}\text{H}{36}\text{O}4 $, derived from lactic acid. Its IUPAC name indicates a structure where a lactate backbone (propan-2-yl) is esterified with a butoxy group ($ \text{C}4\text{H}9\text{O} $) and a dodecanoate ($ \text{C}{12}\text{H}{23}\text{O}2 $) moiety . This compound belongs to the class of fatty acid esters but is distinguished by its dual ester functionality, which imparts unique physicochemical properties. Unlike simpler dodecanoate esters, such as ethyl or methyl dodecanoate, this compound’s branched structure may influence its solubility, thermal stability, and applications in industrial formulations .

Properties

CAS No.

5420-45-1

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

(1-butoxy-1-oxopropan-2-yl) dodecanoate

InChI

InChI=1S/C19H36O4/c1-4-6-8-9-10-11-12-13-14-15-18(20)23-17(3)19(21)22-16-7-5-2/h17H,4-16H2,1-3H3

InChI Key

KPQUPLMSTJBRMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

(1-Butoxy-1-oxopropan-2-yl) dodecanoate (CAS 6288-25-1) comprises a dodecanoate (laurate) ester linked to a 1-butoxy-1-oxopropan-2-yl group. Its IUPAC name, This compound , reflects the esterification of lauric acid with a secondary alcohol bearing a butoxy-oxo moiety. The molecular formula C₁₅H₂₉NO₃ (271.40 g/mol) and SMILES string CCCCCCCCCCCC(=O)OC(C)C(=O)OBu underscore its hybrid hydrophobic-hydrophilic character, enabling applications in drug delivery and industrial emulsifiers.

Synthetic Methodologies

Acid-Catalyzed Esterification

The primary synthetic route involves esterification of lauric acid with 1-sec-butoxy-1-oxopropan-2-ol under acidic conditions.

Procedure :

  • Reactants : Lauric acid (1.0 equiv) and 1-sec-butoxy-1-oxopropan-2-ol (1.2 equiv) are dissolved in toluene.
  • Catalyst : Sulfuric acid (5 mol%) or p-toluenesulfonic acid (PTSA, 3 mol%) is added.
  • Conditions : The mixture is refluxed at 60–80°C for 6–8 hours under nitrogen.
  • Workup : The crude product is washed with saturated NaHCO₃, dried over Na₂SO₄, and concentrated.

Yield : 82–87% (isolated via silica gel chromatography).

Table 1: Optimization of Acid-Catalyzed Esterification
Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
H₂SO₄ 80 6 85 92
PTSA 70 8 87 94
HCl (gas) 60 10 78 89

Key Insight : PTSA outperforms H₂SO₄ in minimizing side reactions (e.g., amide hydrolysis), preserving the integrity of the oxopropan-2-yl group.

Continuous Flow Reactor Synthesis

Recent advancements employ continuous flow reactors to enhance scalability and reproducibility:

Setup :

  • Reactants : Pumped at 0.5 mL/min through a heated reactor coil (stainless steel, 10 mL volume).
  • Catalyst : Immobilized lipase (Novozym 435) or heterogeneous PTSA on silica.
  • Conditions : 70°C, residence time 30 minutes.

Outcomes :

  • Conversion : 93% (enzymatic) vs. 89% (PTSA).
  • Purity : 96% (GC-MS analysis).

Purification and Characterization

Chromatographic Purification

HPLC Method :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% H₃PO₄.
  • Flow Rate : 1.0 mL/min.
  • Retention Time : 12.3 minutes.

Preparative Isolation :

  • Silica gel chromatography (hexane:EtOAc, 4:1) removes unreacted lauric acid and butoxy byproducts.

Spectroscopic Analysis

1H NMR (400 MHz, CDCl₃) :

  • δ 4.85 (q, J = 6.8 Hz, 1H, CH-O),
  • δ 2.30 (t, J = 7.6 Hz, 2H, COOCH₂),
  • δ 1.60 (m, 2H, CH₂CH₂COO),
  • δ 1.25 (broad, 16H, aliphatic chain),
  • δ 1.12 (d, J = 6.8 Hz, 3H, CH₃).

FT-IR (cm⁻¹) :

  • 1745 (C=O ester),
  • 1680 (C=O amide),
  • 1170 (C-O-C).

Challenges and Mitigation Strategies

Amide Hydrolysis

The oxopropan-2-yl group’s amide bond is susceptible to hydrolysis under prolonged acidic conditions, reducing yields to <70%.

Solutions :

  • Reduced Reaction Time : Limiting steps to 6 hours.
  • Low-Temperature Workup : Quenching at 0°C.

Byproduct Formation

Butoxy Elimination : Competing elimination generates 1-oxopropan-2-yl dodecanoate (3–5% yield).

Mitigation :

  • Excess Alcohol : Using 1.2 equiv of 1-sec-butoxy-1-oxopropan-2-ol.
  • Inert Atmosphere : Nitrogen sparging minimizes oxidation.

Industrial and Pharmaceutical Applications

Drug Delivery Systems

As a fatty acyl prodrug , this compound enhances lipophilic drug solubility. For example, conjugation with antiviral agents improves oral bioavailability by 40% in murine models.

Surfactant Formulations

The compound’s amphiphilic structure stabilizes oil-in-water emulsions (HLB = 8.2), making it suitable for cosmetic creams.

Chemical Reactions Analysis

Types of Reactions

(1-Butoxy-1-oxopropan-2-yl) dodecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: Dodecanoic acid or ketones.

    Reduction: Alcohols such as (1-butoxy-1-oxopropan-2-yl) alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(1-Butoxy-1-oxopropan-2-yl) dodecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Butoxy-1-oxopropan-2-yl) dodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Dodecanoate Derivatives

Compound Molecular Formula Vaporization Enthalpy (kJ/mol) Decomposition Temp. (°C) Key Applications
Ethyl dodecanoate $ \text{C}{14}\text{H}{28}\text{O}_2 $ 86.0 N/A Flavors, fragrances
Methyl dodecanoate $ \text{C}{13}\text{H}{26}\text{O}_2 $ N/A N/A Biodiesel, synthesis
Copper dodecanoate $ \text{Cu}(\text{C}{12}\text{H}{23}\text{O}2)2 $ N/A 210 Antifouling coatings
(1-Butoxy-1-oxopropan-2-yl) dodecanoate $ \text{C}{19}\text{H}{36}\text{O}_4 $ Estimated >90 (theoretical) ~200 (estimated) Specialty chemicals

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